molecular formula C10H10N2O B14318005 1-(Quinoxalin-1(2H)-yl)ethan-1-one CAS No. 106807-73-2

1-(Quinoxalin-1(2H)-yl)ethan-1-one

Cat. No.: B14318005
CAS No.: 106807-73-2
M. Wt: 174.20 g/mol
InChI Key: ODIZMIXFCZKPNL-UHFFFAOYSA-N
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Description

1-(Quinoxalin-1(2H)-yl)ethan-1-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinoxalin-1(2H)-yl)ethan-1-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketone under acidic or basic conditions to form the quinoxaline ring. The reaction conditions may vary, but it often involves heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Quinoxalin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Quinoxalin-1(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position.

    6-Nitroquinoxaline: A derivative with a nitro group at the 6-position.

Uniqueness

1-(Quinoxalin-1(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoxaline derivatives, it may exhibit distinct properties that make it suitable for specific applications.

Properties

CAS No.

106807-73-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2H-quinoxalin-1-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3

InChI Key

ODIZMIXFCZKPNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=NC2=CC=CC=C21

Origin of Product

United States

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